molecular formula C22H23N3O4S B2693140 (E)-3-(3,4-dimethoxyphenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1798428-55-3

(E)-3-(3,4-dimethoxyphenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2693140
CAS No.: 1798428-55-3
M. Wt: 425.5
InChI Key: GYLYARVWCNMJNM-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3,4-dimethoxyphenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-proliferative Activities

The synthesis of 1,3,4-Oxadiazole N-Mannich bases, including compounds structurally similar to the one , has demonstrated significant antimicrobial and anti-proliferative activities. These compounds have shown inhibitory effects against various pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Notably, some derivatives exhibited broad-spectrum antibacterial activities with minimal inhibitory concentrations ranging from 0.5 to 8 μg/mL. Additionally, these compounds have been evaluated for their anti-proliferative activity against several cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer, demonstrating optimum activities in certain derivatives (L. H. Al-Wahaibi et al., 2021).

Antihypertensive and Analgesic Activities

Research on stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles, structurally related to the compound of interest, revealed their hypotensive effects mainly through alpha-blocking actions. These studies have shown that the pharmacological activities of these compounds are significantly influenced by their stereochemistry, with (+) isomers exhibiting more potent hypotensive and alpha-adrenergic blocking activities compared to their (-) isomers (Y. Kasuya et al., 1983).

Anticancer Agents

The synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, structurally akin to the queried compound, has been pursued with the aim of evaluating them as promising anticancer agents. These compounds have been successfully synthesized and showed significant anticancer activity in preliminary in vitro studies. Some derivatives demonstrated low IC50 values, indicating their strong potential as anticancer agents relative to doxorubicin, a standard reference drug. This suggests the potential therapeutic usefulness of these compounds in cancer treatment, although further in vivo studies are required to confirm their efficacy (A. Rehman et al., 2018).

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-27-18-7-5-15(12-19(18)28-2)6-8-20(26)25-10-3-4-16(13-25)21-23-24-22(29-21)17-9-11-30-14-17/h5-9,11-12,14,16H,3-4,10,13H2,1-2H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLYARVWCNMJNM-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.